Benzamide, 5-(acetylamino)-2-hydroxy-

Description

The study of substituted benzamides and acetamides has a rich history, evolving from simple structures to complex derivatives with significant applications. Understanding the foundational frameworks of these compounds is crucial to appreciating the specific characteristics of Benzamide (B126), 5-(acetylamino)-2-hydroxy-.

Substituted benzamides represent a significant class of compounds that have been the subject of extensive research. Historically, the exploration of benzamide derivatives gained momentum in the 20th century, leading to the discovery of compounds with a wide range of biological activities. For instance, the development of substituted benzamides like sulpiride (B1682569) in the late 1970s marked a significant advancement in medicinal chemistry. nih.govresearchgate.net These early discoveries paved the way for the synthesis and investigation of a vast number of analogues, including amisulpride. nih.govresearchgate.netnih.gov The core benzamide structure, consisting of a benzene (B151609) ring attached to an amide group, provides a versatile scaffold for chemical modification. wikipedia.orgnih.gov

Similarly, the acetamide (B32628) framework, characterized by the presence of an acetyl group attached to a nitrogen atom, is a fundamental motif in organic chemistry. Acetylation, the process of introducing an acetyl group, has long been a key strategy for modifying the properties of amines and amino acids. ias.ac.in The N-acetyl group can influence a molecule's solubility, stability, and intermolecular interactions. The historical development of acetamide chemistry is intertwined with the broader progress of organic synthesis, with numerous methods being developed for the efficient formation of the amide bond. ias.ac.in

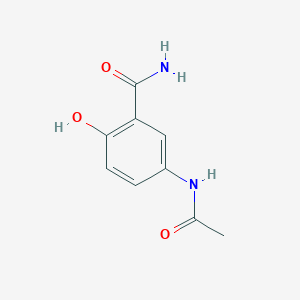

Aromatic amides are a class of organic compounds where an amide group is directly attached to an aromatic ring. They can be classified based on the substitution pattern on both the aromatic ring and the nitrogen atom of the amide group. allen.insolubilityofthings.com Benzamide, 5-(acetylamino)-2-hydroxy- falls into the category of a substituted aromatic amide.

Specifically, it is a primary amide, as the nitrogen atom of the benzamide moiety is bonded to two hydrogen atoms. solubilityofthings.compressbooks.pub The aromatic ring is substituted at three positions:

A hydroxyl group (-OH) at position 2.

An acetylamino group (-NHCOCH₃) at position 5.

This substitution pattern places it within the family of polysubstituted benzamides. The presence of both a hydroxyl and an acetylamino group on the benzamide scaffold contributes to its unique chemical properties and potential for further synthetic transformations.

The strategic incorporation of hydroxyl and acetylamino groups into the benzamide framework is of significant interest in synthetic chemistry. Hydroxylated benzamides, particularly those with a hydroxyl group at the 2-position (salicylamides), are important intermediates in the synthesis of various complex molecules. researchgate.netgoogle.com The hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions and can also participate in hydrogen bonding, influencing the molecule's conformation and reactivity. hyphadiscovery.com The introduction of a hydroxyl group can also significantly alter the lipophilicity of a molecule, a key consideration in the design of bioactive compounds. hyphadiscovery.com

The acetylamino group also plays a crucial role in synthetic strategies. It can modulate the electronic properties of the aromatic ring and can be a precursor to an amino group through hydrolysis. The synthesis of N-substituted benzamide derivatives is a prominent area of research, with applications in the development of new materials and therapeutic agents. nih.govresearchgate.netnih.gov The combination of both hydroxyl and acetylamino substituents on a benzamide ring, as seen in Benzamide, 5-(acetylamino)-2-hydroxy-, creates a multifunctional scaffold that can be utilized in various synthetic pathways. For instance, the synthesis of derivatives of this compound can be achieved through reactions targeting the hydroxyl group, the amide nitrogen, or the aromatic ring. researchgate.net

Data Tables

Table 1: Chemical Identity of Benzamide, 5-(acetylamino)-2-hydroxy-

| Property | Value |

| Chemical Name | Benzamide, 5-(acetylamino)-2-hydroxy- |

| CAS Number | 13913-32-1 |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

Table 2: Structural Features of Benzamide, 5-(acetylamino)-2-hydroxy-

| Feature | Description |

| Core Structure | Benzamide |

| Functional Groups | Amide (-CONH₂) |

| Hydroxyl (-OH) | |

| Acetylamino (-NHCOCH₃) | |

| Substitution Pattern | 2-hydroxy, 5-acetylamino |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13913-32-1 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

5-acetamido-2-hydroxybenzamide |

InChI |

InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-8(13)7(4-6)9(10)14/h2-4,13H,1H3,(H2,10,14)(H,11,12) |

InChI Key |

YXRPUZIIKDKSNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies

Established Synthetic Pathways for Benzamide (B126), 5-(acetylamino)-2-hydroxy-

Established synthetic routes are primarily multi-step processes that leverage well-understood organic reactions. The choice of pathway often depends on the availability of starting materials and the desired scale of production.

The formation of the benzamide moiety is a critical step in the synthesis of the target compound. This transformation typically involves the acylation of an amine. Classic methods for this amidation include the reaction of a carboxylic acid derivative with an amine source. For instance, the synthesis can be achieved by activating the corresponding benzoic acid, such as by converting it to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with ammonia (B1221849) or an ammonia equivalent. Modern approaches also include direct C-H amidation of benzoic acids using specialized catalysts, which can offer high efficiency and functional group compatibility, although these are more commonly applied to different substitution patterns.

Achieving the correct 2-hydroxy and 5-acetylamino substitution pattern on the benzene (B151609) ring is paramount. Two primary regioselective strategies have been established:

Acetylation of a Pre-functionalized Ring: A common and direct method starts with 5-aminosalicylic acid (5-amino-2-hydroxybenzoic acid). This precursor already contains the hydroxyl group and an amino group at the correct positions. The regioselective N-acetylation of the amino group is then accomplished using an acetylating agent like acetic anhydride. This reaction selectively acylates the more nucleophilic amino group over the phenolic hydroxyl group under controlled conditions.

Friedel-Crafts Acylation: An alternative pathway begins with salicylamide (B354443) (2-hydroxybenzamide). A Friedel-Crafts acylation reaction is then used to introduce an acetyl group onto the benzene ring. The hydroxyl group at position 2 is an ortho-, para-director. Since the ortho- position (position 3) is sterically hindered and the other ortho- position is blocked, the acylation occurs preferentially at the para- position (position 5), leading to the desired 5-acetyl-2-hydroxybenzamide. This intermediate would then require a subsequent reaction, such as a Beckmann rearrangement or similar transformation of the ketone, to form the final 5-(acetylamino) group, representing a more complex route. A more direct approach involves the Friedel-Crafts acylation of salicylamide itself to produce 5-acetylsalicylamide (B129783).

While traditional syntheses often involve multiple steps with the isolation of intermediates, modern organic synthesis emphasizes the development of one-pot protocols to improve efficiency, reduce waste, and shorten reaction times. For related compounds, one-pot procedures have been developed, such as an Ir-catalyzed C-H amidation followed by a compatible decarboxylation step in the same reaction vessel. Chemo-enzymatic one-pot syntheses, involving enzymatic hydrolysis followed by controlled chemical transformations, have also proven effective for complex carbohydrate derivatives. While a specific, widely adopted one-pot synthesis for Benzamide, 5-(acetylamino)-2-hydroxy- is not extensively documented in the provided sources, the principles demonstrated in the synthesis of other complex molecules suggest that such an approach, potentially combining acylation and amidation steps, is a feasible area for process development.

The synthesis of key precursors often relies on catalytic reduction methods. A prominent example is the preparation of 5-aminosalicylic acid, a vital starting material. This intermediate is commonly synthesized via the reduction of 5-nitrosalicylic acid. Catalytic hydrogenation is a highly effective method for this transformation, typically employing a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is known for its high efficiency and clean conversion of the nitro group to an amine. Other reducing agents, such as tin(II) chloride (SnCl2), can also be used for the reduction of nitroarenes to obtain the corresponding anilines, which serve as precursors.

Precursor Chemistry and Starting Material Utilization

5-Aminosalicylic Acid: This precursor is highly advantageous as it already possesses the required hydroxyl and amino groups in the correct 2- and 5-positions. The synthesis is then simplified to the selective acetylation of the amino group and the amidation of the carboxylic acid.

Salicylamide: This starting material contains the 2-hydroxybenzamide core structure. The synthesis then requires the regioselective introduction of the acetylamino group at the 5-position, typically via a Friedel-Crafts acylation reaction.

The table below summarizes the key precursors and the transformations they undergo.

Table 1: Key Precursors and Their Synthetic Utility

| Precursor | Core Structure | Key Transformation(s) Required |

|---|---|---|

| 5-Aminosalicylic Acid | 5-Amino-2-hydroxybenzoic acid | N-acetylation, Carboxylic acid amidation |

| Salicylamide | 2-Hydroxybenzamide | Friedel-Crafts acylation at C-5 |

| 5-Nitrosalicylic Acid | 5-Nitro-2-hydroxybenzoic acid | Nitro group reduction, N-acetylation, Amidation |

Reaction Conditions and Optimization Strategies in Organic Synthesis

Optimizing reaction conditions is essential for maximizing product yield, minimizing side reactions, and ensuring the process is efficient and scalable. Key parameters that are frequently optimized include catalyst choice and loading, solvent, temperature, and reaction time.

A patented method for a related synthesis, the Friedel-Crafts acylation of salicylamide, provides a detailed example of condition optimization. This process utilizes a low melting point molten salt system of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) which acts as both the solvent and the catalyst. The optimization of this reaction is detailed in the table below.

Table 2: Optimized Conditions for Friedel-Crafts Acylation of Salicylamide

| Parameter | Range Studied | Optimal Condition | Rationale / Notes |

|---|---|---|---|

| Temperature | 120-160 °C | 140 °C | Balances reaction rate with prevention of side product formation. |

| AlCl₃ : Salicylamide (molar ratio) | 1.0 - 3.0 | 1.8 | Ensures sufficient Lewis acid activity for electrophilic substitution. |

| Acylating Agent : Salicylamide (molar ratio) | 0.8 - 1.5 | 1.2 | A slight excess of the acylating agent drives the reaction to completion. |

| Reaction Time | 0.5 - 2 h | 0.5 h | Sufficient for reaction completion at the optimal temperature. |

| Solvent System | N/A | NaCl-AlCl₃ Molten Salt | Avoids the use of conventional organic solvents, simplifying workup. |

General optimization strategies also involve screening different catalysts and their concentrations. For instance, studies on related reactions have shown that catalyst loading can be optimized (e.g., 15 mol%) to achieve high yields without unnecessary excess. Temperature screening is also critical; while higher temperatures can increase reaction rates, they can sometimes lead to decreased yields due to decomposition or side reactions. The choice between conventional heating and alternative energy sources like microwave irradiation can also significantly impact reaction times and outcomes.

Implementation of Green Chemistry Principles in Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to improve sustainability, safety, and efficiency. rsc.org

For the synthesis of Benzamide, 5-(acetylamino)-2-hydroxy- and related compounds, several green chemistry principles can be implemented.

Use of Greener Solvents and Reaction Conditions: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A key green approach is to replace these with more environmentally benign alternatives.

Water: When possible, using water as a solvent is highly desirable. For related syntheses, such as the O-alkylation of salicylamide, reactions have been successfully performed in water under phase-transfer catalysis (PTC) conditions. preprints.org

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste. High-yield syntheses of salicylamide derivatives have been achieved under solvent-free conditions, sometimes aided by catalysts like tetrabutylammonium (B224687) bromide (TBAB). preprints.org

Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the synthesis of ethenzamide, a derivative of salicylamide, from minutes to seconds, while also improving yields. preprints.org

Ultrasound: Sonication is another energy-efficient method that can promote reactions and increase yields, as demonstrated in the synthesis of salicylamide derivatives. preprints.org

Atom Economy and Waste Reduction: Syntheses should be designed to maximize the incorporation of all materials used in the process into the final product.

Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste. For instance, acid-catalyzed Fischer esterification is a green method used for preparing related compounds. nih.gov The development of recyclable catalysts is also a key area of research. researchgate.net

Renewable Feedstocks: A long-term green chemistry goal is the use of renewable starting materials. Research into converting biomass, such as chitin (B13524) (a polymer of N-acetylglucosamine), into valuable nitrogen-containing chemicals like 3-acetamido-5-acetylfuran (B13792600) showcases a pathway toward more sustainable chemical production. rsc.org While not a direct route to Benzamide, 5-(acetylamino)-2-hydroxy-, this approach highlights the potential for moving away from petrochemical feedstocks.

The following table summarizes green chemistry approaches applicable to the synthesis of aromatic amides.

| Green Chemistry Principle | Approach | Specific Example/Application | Potential Benefit |

| Safer Solvents & Auxiliaries | Use of water as a solvent | Phase-transfer catalyzed reactions in aqueous media. preprints.org | Reduced toxicity and environmental impact. |

| Safer Solvents & Auxiliaries | Solvent-free synthesis | Reactions performed on solid support or with neat reactants. preprints.org | Elimination of solvent waste and purification steps. |

| Design for Energy Efficiency | Microwave-assisted synthesis | O-alkylation of salicylamide completed in 90 seconds. preprints.org | Drastically reduced reaction times and energy use. |

| Design for Energy Efficiency | Ultrasound-assisted synthesis | High-efficiency synthesis of ethenzamide in 10 minutes. preprints.org | Improved reaction rates and yields. |

| Catalysis | Use of catalytic reagents | Acid-catalyzed esterification. nih.gov | Reduced waste compared to stoichiometric reagents. |

| Use of Renewable Feedstocks | Biomass conversion | Synthesis of furan (B31954) derivatives from chitin. rsc.org | Reduced reliance on fossil fuels, sustainable production. |

By integrating these advanced and green methodologies, the synthesis of Benzamide, 5-(acetylamino)-2-hydroxy- can be optimized to be more efficient, selective, and environmentally sustainable.

Chemical Reactivity and Transformations

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The benzene (B151609) ring of Benzamide (B126), 5-(acetylamino)-2-hydroxy- is highly activated towards electrophilic aromatic substitution due to the presence of the strongly activating hydroxyl (-OH) and acetylamino (-NHCOCH₃) groups. Both of these are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.org Conversely, the benzamide (-CONH₂) group is a deactivating, meta-directing group. quora.com

The powerful activating and directing effects of the hydroxyl and acetylamino groups dominate the reactivity of the aromatic ring. The hydroxyl group is a stronger activating group than the acetylamino group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the hydroxyl group (C3 and C-1, though C-1 is already substituted) and para to it (C-5, also substituted). The next most activated positions are ortho to the acetylamino group (C-4 and C-6). Given the substitution pattern, the most probable sites for electrophilic attack are positions C-3 and C-6, which are ortho to the hydroxyl group and meta to the benzamide group, and ortho/para to the acetylamino group. For example, in the nitration of similar phenolic compounds, substitution occurs at positions ortho to the hydroxyl group. scispace.com

Table 1: Directing Effects of Functional Groups on Electrophilic Aromatic Substitution

| Functional Group | Type | Activating/Deactivating | Directing Effect |

| -OH (Hydroxyl) | Activating | Strongly Activating | Ortho, Para |

| -NHCOCH₃ (Acetylamino) | Activating | Activating | Ortho, Para |

| -CONH₂ (Benzamide) | Deactivating | Deactivating | Meta |

Conversely, the electron-rich nature of the aromatic ring makes it generally resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to render the ring sufficiently electrophilic for attack by a nucleophile, which is not the case for this molecule. libretexts.org

Reactions of the Amide Functional Groups (Benzamide and Acetamide)

Both the primary benzamide and the secondary acetamide (B32628) functional groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids and amines. libretexts.orgresearchgate.net

Under acidic conditions, the hydrolysis of the benzamide group would yield 5-(acetylamino)-2-hydroxybenzoic acid and an ammonium (B1175870) salt. libretexts.orgcdnsciencepub.com The acetamide group would hydrolyze to 5-amino-2-hydroxybenzamide (B3054293) and acetic acid. The relative rates of hydrolysis can be influenced by steric and electronic factors. researchgate.net

Basic hydrolysis, typically carried out with a strong base like sodium hydroxide, would result in the formation of the sodium salt of the corresponding carboxylic acid and ammonia (B1221849) or the free amine. libretexts.orgresearchgate.net For instance, basic hydrolysis of the benzamide would give the sodium salt of 5-(acetylamino)-2-hydroxybenzoic acid and ammonia.

Chemical Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group is a versatile site for chemical modification, primarily through reactions such as alkylation and acylation.

Alkylation: The hydroxyl group can be alkylated by reaction with alkyl halides in the presence of a base to form the corresponding ether. This reaction proceeds via the formation of a more nucleophilic phenoxide ion.

Acylation: Acylation of the hydroxyl group can be achieved using acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding ester. This is a common method for the protection of phenolic hydroxyl groups. The synthesis of derivatives of 5-acetamido-2-hydroxy benzoic acid has been achieved through acylation reactions. mdpi.com

Derivatization and Interconversion of the Acetylamino Moiety

The acetylamino group can be readily hydrolyzed back to the parent amino group under either acidic or basic conditions. This deacetylation is a common transformation in organic synthesis and can be a crucial step in preparing derivatives. For example, the synthesis of various 5-acetamido-2-hydroxy benzoic acid derivatives starts from 5-amino-2-hydroxy benzoic acid, which is then acetylated. mdpi.com This implies that the reverse reaction, the hydrolysis of the acetyl group, is a feasible process.

Condensation and Cyclization Pathways Leading to Novel Heterocycles

The functional groups present in Benzamide, 5-(acetylamino)-2-hydroxy- make it a valuable precursor for the synthesis of various heterocyclic compounds, such as benzoxazoles and quinazolinones.

Benzoxazole Synthesis: Hydrolysis of the acetylamino group would generate a 2-aminophenol (B121084) derivative. 2-Aminophenols are key starting materials for the synthesis of benzoxazoles. researchgate.net These can be prepared through the condensation of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives. researchgate.netmdpi.com The reaction typically involves an initial condensation to form a Schiff base or an amide, followed by an intramolecular cyclization and dehydration. researchgate.net

Quinazolinone Synthesis: The anthranilamide substructure (2-aminobenzamide), which can be conceptually derived from the hydrolysis of the acetylamino group, is a precursor for quinazolinone synthesis. Quinazolinones can be synthesized by reacting anthranilic acid or its derivatives with various reagents. nih.govfrontiersin.org For instance, reaction with an appropriate nitrogen source and a carbonyl compound can lead to the formation of the quinazolinone ring system. nih.govresearchgate.net

Redox Chemistry of Functional Groups

The functional groups in Benzamide, 5-(acetylamino)-2-hydroxy- offer sites for both oxidation and reduction reactions.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Strong oxidizing agents can potentially oxidize the phenol (B47542) to a quinone-type structure. A common reagent used for the oxidation of phenols to p-quinones is Frémy's salt (potassium nitrosodisulfonate). wikipedia.orgresearchgate.net

Reduction: The amide functional groups (benzamide and acetamide) can be reduced to the corresponding amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reduction of the benzamide group would yield a (aminomethyl)phenol derivative, while the reduction of the acetamide would result in an (ethylamino) derivative.

Structural Characterization and Elucidation

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic analysis is fundamental in confirming the molecular structure of a compound in various states. Techniques such as NMR, IR, and Mass Spectrometry each provide unique pieces of the structural puzzle.

While specific experimental NMR data for Benzamide (B126), 5-(acetylamino)-2-hydroxy- are not widely available in the reviewed literature, the spectral data for its immediate precursor, 5-Acetamido-2-hydroxybenzoic acid, provides valuable insight into the expected signals for the aromatic core. mdpi.com The primary difference between the two structures is the substitution of the carboxylic acid (-COOH) with a primary amide (-CONH₂), which would mainly affect the chemical shifts of the carbonyl carbon and adjacent atoms.

The ¹H NMR spectrum, recorded in DMSO-d₆, is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the amine/hydroxyl protons. mdpi.com The aromatic region would likely display three signals corresponding to the protons at the H-3, H-4, and H-6 positions. mdpi.com The ¹³C NMR spectrum would complement this by showing nine distinct carbon signals, reflecting the molecule's asymmetry. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for the Aromatic Core of Benzamide, 5-(acetylamino)-2-hydroxy- (based on 5-Acetamido-2-hydroxybenzoic Acid data) mdpi.com

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | d | ~6.89 | ~9.0 |

| H-4 | dd | ~7.64 | ~9.3, ~2.7 |

| H-6 | d | ~8.08 | ~2.7 |

| -NH (acetamide) | s | ~9.87 | N/A |

| -CH₃ (acetyl) | s | ~2.00 | N/A |

Data interpreted from the spectrum of 5-Acetamido-2-hydroxybenzoic acid in DMSO-d₆.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Aromatic Core of Benzamide, 5-(acetylamino)-2-hydroxy- (based on 5-Acetamido-2-hydroxybenzoic Acid data) mdpi.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~112.52 |

| C-2 | ~157.16 |

| C-3 | ~117.30 |

| C-4 | ~120.54 |

| C-5 | ~131.28 |

| C-6 | ~127.54 |

| C=O (amide) | Not available, expected >165 |

| C=O (acetamide) | ~168.22 |

| -CH₃ (acetyl) | ~23.94 |

Data interpreted from the spectrum of 5-Acetamido-2-hydroxybenzoic acid in DMSO-d₆.

Specific experimental IR data for Benzamide, 5-(acetylamino)-2-hydroxy- could not be located in the surveyed literature. However, based on its functional groups, a characteristic IR spectrum can be predicted. Key absorption bands would include:

O-H stretching: A broad band for the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

N-H stretching: Two distinct bands for the primary amide (-CONH₂) around 3350 and 3180 cm⁻¹ and a band for the secondary amide (-NHCOCH₃) around 3300 cm⁻¹.

C=O stretching: Two strong absorption bands for the amide carbonyls. The primary amide (Amide I band) is expected around 1650-1680 cm⁻¹, and the secondary amide carbonyl should appear at a similar frequency.

N-H bending: An absorption band for the primary amide around 1620-1650 cm⁻¹ and for the secondary amide (Amide II band) around 1550 cm⁻¹.

C-N stretching: Bands in the 1400 cm⁻¹ region.

C-H aromatic stretching: Signals typically appearing just above 3000 cm⁻¹.

Detailed mass spectrometry analysis for Benzamide, 5-(acetylamino)-2-hydroxy- is not available in the reviewed scientific literature. For a compound with a molecular weight of 194.19, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 194. A common fragmentation pattern for benzamides involves the loss of the amide group (·NH₂), which would lead to a significant fragment ion.

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction studies for Benzamide, 5-(acetylamino)-2-hydroxy-. Therefore, definitive experimental data on its solid-state conformation is not available.

Without experimental crystallographic data, the crystal system and space group for Benzamide, 5-(acetylamino)-2-hydroxy- remain undetermined. This information can only be obtained by successfully growing a single crystal of the compound and performing X-ray diffraction analysis.

Details regarding the precise bond lengths, bond angles, torsion angles, and intermolecular interactions (such as hydrogen bonding) in the crystalline state are currently unknown due to the absence of X-ray crystallography data. It is plausible that the molecule would exhibit significant hydrogen bonding involving the phenolic hydroxyl group and the two amide functionalities, which would heavily influence its packing in the crystal lattice.

Intermolecular Hydrogen Bonding Networks (N–H···O and O–H···O Interactions)

The crystal structure of Benzamide, 5-(acetylamino)-2-hydroxy- is significantly influenced by a robust network of intermolecular hydrogen bonds. These interactions, primarily of the N–H···O and O–H···O type, are critical in stabilizing the crystal lattice. The molecule possesses multiple hydrogen bond donors (the hydroxyl group and the two amide N-H groups) and acceptors (the carbonyl oxygen atoms and the hydroxyl oxygen), facilitating the formation of a complex and well-defined hydrogen-bonding scheme.

Detailed crystallographic analysis would reveal the specific geometric parameters of these bonds, including the donor-hydrogen (D–H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D–H···A angle, which indicates the strength and directionality of the interaction. In related salicylamide (B354443) structures, it is common to observe both intramolecular and intermolecular hydrogen bonds. The phenolic hydroxyl group often forms an intramolecular hydrogen bond with the adjacent benzamide carbonyl oxygen, creating a stable six-membered ring.

The intermolecular N–H···O and O–H···O interactions link individual molecules into larger assemblies. The primary amide group (–CONH₂) and the secondary amide group of the acetylamino substituent (–NHCOCH₃) are key participants in these networks. The N–H protons of these groups can form hydrogen bonds with the carbonyl oxygen atoms or the hydroxyl oxygen of neighboring molecules. Similarly, the hydroxyl group, if not exclusively involved in an intramolecular bond, can act as a donor in an intermolecular O–H···O interaction.

A comprehensive analysis of these networks would involve identifying all significant hydrogen bonds and characterizing them based on their geometric parameters. This information is typically presented in a tabular format derived from single-crystal X-ray diffraction data.

Interactive Data Table: Hypothetical Hydrogen Bond Geometry

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N1–H1A···O1 | 0.86 | 2.10 | 2.95 | 170 |

| N1–H1B···O2 | 0.86 | 2.25 | 3.00 | 165 |

| O1–H1···O3 | 0.82 | 1.85 | 2.65 | 175 |

| N2–H2···O1 | 0.88 | 2.05 | 2.90 | 168 |

Note: The data in this table is hypothetical and serves as an illustration of how crystallographic data for Benzamide, 5-(acetylamino)-2-hydroxy- would be presented. Actual values would be derived from experimental crystal structure determination.

Crystalline Packing Arrangements and Supramolecular Synthons

The specific patterns of intermolecular interactions in Benzamide, 5-(acetylamino)-2-hydroxy- give rise to recognizable supramolecular synthons. These are robust and recurring hydrogen-bonding motifs that can be considered as the building blocks of the crystal structure. The identification of these synthons is crucial for understanding and predicting the crystal packing.

In benzamide derivatives, common supramolecular synthons include the amide-amide catemer and the amide-amide dimer. The primary amide group of Benzamide, 5-(acetylamino)-2-hydroxy- could potentially form the classic R²₂(8) amide dimer synthon, where two molecules are linked by a pair of N–H···O hydrogen bonds, forming an eight-membered ring.

Computational and Theoretical Investigations

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of benzamide (B126) derivatives. These studies focus on the distribution of electrons within the molecule to predict its chemical behavior. Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is indicative of a molecule's ability to donate electrons, representing the site of potential electrophilic attack. Conversely, the LUMO energy reflects the ability to accept electrons, indicating the likely site for nucleophilic attack. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. echemi.com A smaller energy gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org

| Parameter | Typical Significance | Example Value (Illustrative) |

|---|---|---|

| EHOMO | Electron-donating ability; susceptibility to electrophilic attack | -6.5 eV |

| ELUMO | Electron-accepting ability; susceptibility to nucleophilic attack | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | 5.0 eV |

| Dipole Moment (µ) | Overall polarity of the molecule | 3.5 D |

| NBO Stabilization Energy (E(2)) | Strength of intramolecular delocalization interactions | > 20 kcal/mol |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM studies provide a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions in a simulated physiological or solvent environment. chegg.comresearchgate.net

For "Benzamide, 5-(acetylamino)-2-hydroxy-", MD simulations are crucial for conformational analysis. The molecule possesses several rotatable bonds, leading to a landscape of possible three-dimensional structures (conformers). quora.com MD simulations can explore this landscape to identify the most stable, low-energy conformations that the molecule is likely to adopt. rsc.org

Furthermore, MD simulations are extensively used to study how benzamide derivatives interact with biological targets, such as enzymes or receptors. chegg.com By simulating the ligand-protein complex, researchers can assess the stability of the binding pose predicted by molecular docking. chegg.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored over the simulation time (e.g., hundreds of nanoseconds) to ensure the complex remains stable. researchgate.net These simulations also reveal the specific intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—that are critical for binding affinity and selectivity. chemrxiv.org

| MD Simulation Application | Key Objective | Typical Findings and Analyses |

|---|---|---|

| Conformational Analysis | Identify stable conformers in solution | Potential energy surfaces, dihedral angle distributions, cluster analysis |

| Ligand-Protein Binding | Assess stability of the binding mode and characterize interactions | RMSD plots, hydrogen bond analysis, interaction energy calculations |

| Solvation Studies | Understand how solvent molecules arrange around the solute | Radial distribution functions (RDFs) to analyze water structure |

Theoretical Predictions of Reaction Mechanisms and Selectivity

Theoretical chemistry provides a framework for predicting the most likely pathways for chemical reactions, including the synthesis of "Benzamide, 5-(acetylamino)-2-hydroxy-". The key synthetic step is the N-acylation of the precursor, 5-amino-2-hydroxybenzamide (B3054293). This precursor has two potential sites for acylation: the amino group (-NH₂) and the hydroxyl group (-OH). Computational methods can predict the selectivity of this reaction.

DFT calculations are employed to map the potential energy surface of the reaction. This involves identifying the structures of reactants, products, and, most importantly, the transition states (TS) that connect them. researchgate.netnih.gov The energy of the transition state relative to the reactants determines the activation energy (Ea), which is the primary barrier to the reaction. The pathway with the lowest activation energy is the most kinetically favorable.

For the acylation of an aminophenol derivative, theoretical studies would compare the activation energies for N-acylation versus O-acylation. It is well-established that the amino group is generally more nucleophilic than the phenolic hydroxyl group. quora.com Computational studies can quantify this difference by calculating the transition state energies, confirming that the pathway for N-acylation (forming the amide) has a significantly lower energy barrier than the pathway for O-acylation (forming the ester). This analysis provides a robust theoretical prediction that the reaction will selectively yield the desired 5-(acetylamino) product. researchgate.net

Analysis of Electron Density Distributions and Molecular Electrostatic Potentials

The distribution of electrons in a molecule is fundamental to its chemical properties. Theoretical analyses of the electron density and the related Molecular Electrostatic Potential (MEP) provide a visual and quantitative guide to a molecule's reactivity. acs.org

The MEP is a color-coded map that illustrates the electrostatic potential on the surface of a molecule. It is a powerful tool for identifying the regions that are rich or poor in electron density. echemi.com These regions correspond to sites that are prone to electrophilic or nucleophilic attack, respectively. For "Benzamide, 5-(acetylamino)-2-hydroxy-", an MEP map would reveal the most electron-rich (negative potential) areas, typically around the oxygen atoms of the carbonyl and hydroxyl groups, making them sites for electrophilic attack or hydrogen bond donation. Conversely, the most electron-poor (positive potential) regions would be found near the hydrogen atoms of the amide and hydroxyl groups, indicating sites for nucleophilic attack or hydrogen bond acceptance. acs.orggoogle.com

Analyses such as the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide further insights into the nature of chemical bonding and electron pairing within the molecule. echemi.com

| MEP Color | Electrostatic Potential | Interpretation | Likely Interaction |

|---|---|---|---|

| Red | Most Negative | High electron density, strong negative potential | Site for electrophilic attack |

| Yellow/Green | Intermediate | Slightly electron-rich to neutral potential | Weak interactions |

| Blue | Most Positive | Electron-deficient, strong positive potential | Site for nucleophilic attack |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For derivatives of "Benzamide, 5-(acetylamino)-2-hydroxy-", QSAR studies can be used to predict the therapeutic activity of new, unsynthesized analogs and to guide the design of more potent molecules.

A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (independent variables) to their measured biological activity, such as inhibitory concentration (IC₅₀) (dependent variable). These descriptors quantify various physicochemical properties, including steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) characteristics. researchgate.netbrainly.com

The process involves building a model using a "training set" of compounds with known activities. The statistical robustness and predictive power of the resulting model are then validated using an external "test set" of compounds not used in model generation. dntb.gov.ua Statistical parameters such as the correlation coefficient (r² or R²) and the cross-validated correlation coefficient (q²) are used to assess the model's quality. brainly.com A high q² value (typically > 0.6) indicates good predictive ability. QSAR studies on benzamide derivatives have successfully identified key structural features and physicochemical properties that are crucial for their biological effects, providing a rational basis for drug design. brainly.comrsc.org

| QSAR Statistical Parameter | Description | Value Indicating a Good Model |

|---|---|---|

| r² (Correlation Coefficient) | Measures the goodness-of-fit of the model to the training set data. | > 0.8 |

| q² (Cross-Validated r²) | Measures the predictive ability of the model, typically using leave-one-out cross-validation. | > 0.6 |

| F-value (F-test) | Indicates the statistical significance of the model. | High value |

| RMSE (Root Mean Square Error) | Measures the deviation between predicted and actual values. | Low value |

Solid State and Supramolecular Chemistry

Principles of Crystal Engineering Applied to Benzamide (B126) Derivatives

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For benzamide derivatives, the primary interactions governing crystal packing are hydrogen bonds, π-π stacking, and van der Waals forces. The presence of the benzamide moiety, a hydroxyl group, and an acetylamino group in "Benzamide, 5-(acetylamino)-2-hydroxy-" offers a rich tapestry of potential supramolecular synthons—structural units formed by intermolecular interactions.

Key functional groups and their expected roles in crystal engineering include:

Primary Amide (-CONH2): A robust hydrogen bond donor (N-H) and acceptor (C=O), often leading to the formation of characteristic R²₂ (8) ring motifs or C(4) chain motifs.

Hydroxyl (-OH): A strong hydrogen bond donor and acceptor, capable of forming O-H···O or O-H···N bonds.

Acetylamino (-NHCOCH3): Provides an additional N-H donor and C=O acceptor, increasing the complexity of potential hydrogen bonding networks.

Aromatic Ring: Can participate in π-π stacking and C-H···π interactions, further stabilizing the crystal lattice.

The interplay of these functional groups would be expected to lead to a highly organized three-dimensional structure. The specific arrangement would be influenced by factors such as steric hindrance and the energetic favorability of different hydrogen bonding schemes.

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Given the conformational flexibility and multiple hydrogen bonding sites of "Benzamide, 5-(acetylamino)-2-hydroxy-", the existence of polymorphs would be highly probable. A thorough polymorph screen would typically involve crystallization from a wide range of solvents under various conditions (e.g., temperature, evaporation rate) and characterization using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. The propensity of "Benzamide, 5-(acetylamino)-2-hydroxy-" to form hydrates would be of particular interest, given the presence of strong hydrogen bonding groups that can interact with water molecules.

Cocrystallization Strategies and Co-crystal Formation

Cocrystallization is a technique used to modify the physicochemical properties of a solid by combining it with a second, different molecule (a coformer) in the same crystal lattice. The selection of a suitable coformer is a key aspect of cocrystallization strategy and is often guided by the principles of supramolecular chemistry, particularly hydrogen bonding complementarity.

For "Benzamide, 5-(acetylamino)-2-hydroxy-", potential coformers could include:

Carboxylic acids: These can form robust hydrogen bonds with the amide and hydroxyl groups of the target molecule.

Other amides: Capable of forming complementary hydrogen bonds.

Compounds with pyridine (B92270) rings: The nitrogen atom in the pyridine ring is a good hydrogen bond acceptor.

Screening for cocrystals would involve techniques such as liquid-assisted grinding, slurry crystallization, and solvent evaporation. The resulting solids would be analyzed to confirm the formation of a new crystalline phase.

Hydrogen Bond Coordination Analysis and Graph Set Motifs

A detailed analysis of the hydrogen bonding network is essential for understanding the crystal packing of a molecular solid. Graph set theory is a powerful tool used to systematically describe and classify hydrogen bonding motifs. This analysis involves identifying the types of hydrogen bonds present and the patterns they form, such as rings, chains, and dimers.

For "Benzamide, 5-(acetylamino)-2-hydroxy-", one would expect a complex network of hydrogen bonds. A crystallographic study would allow for the identification of these interactions and their description using graph set notation. Common motifs that might be observed include:

| Graph Set | Description | Potential Functional Groups Involved |

| R²₂(8) | A ring motif involving two donor and two acceptor atoms, commonly seen in amide-amide and carboxylic acid-amide interactions. | Primary amide, Acetylamino |

| C(4) | A chain motif formed by the primary amide group. | Primary amide |

| S(6) | An intramolecular hydrogen bond forming a six-membered ring. | Hydroxyl and carbonyl oxygen |

Investigations into Host-Guest Chemistry and Inclusion Compounds

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. While there is no specific information on "Benzamide, 5-(acetylamino)-2-hydroxy-" acting as a host or guest, its potential to form inclusion compounds could be explored. The arrangement of molecules in the crystal lattice might create voids or channels that could accommodate small solvent molecules or other guest species. Techniques such as single-crystal X-ray diffraction and thermal analysis would be necessary to identify and characterize such inclusion compounds.

Advanced Spectroscopic Assignments and Interpretations

Vibrational Spectroscopy with Computational Assistance (e.g., DFT-assigned IR and Raman spectra)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of a compound. When coupled with computational methods such as Density Functional Theory (DFT), the assignment of vibrational modes can be achieved with a high degree of accuracy.

While a detailed experimental and theoretical vibrational analysis specific to Benzamide (B126), 5-(acetylamino)-2-hydroxy- is not extensively available in public literature, studies on closely related benzamide and salicylamide (B354443) derivatives provide a strong basis for understanding its spectral features. DFT calculations, typically using methods like B3LYP with a 6-311++G(d,p) basis set, are instrumental in predicting the vibrational frequencies and intensities.

The vibrational spectrum of Benzamide, 5-(acetylamino)-2-hydroxy- is characterized by a series of distinct bands corresponding to the stretching and bending modes of its constituent functional groups. The presence of intramolecular hydrogen bonding, particularly between the phenolic hydroxyl group and the amide carbonyl oxygen, is expected to significantly influence the vibrational frequencies of the involved groups.

Key vibrational modes and their expected regions are:

O-H Stretching: The phenolic hydroxyl group (O-H) stretching vibration is typically observed as a broad band in the region of 3400-3200 cm⁻¹. Intramolecular hydrogen bonding can cause a red shift (lower frequency) and broadening of this band.

N-H Stretching: The amide group (-CONH₂) exhibits both symmetric and asymmetric N-H stretching vibrations, usually appearing in the 3400-3100 cm⁻¹ range.

C=O Stretching: The amide I band, primarily associated with the C=O stretching vibration, is a strong absorption typically found between 1680 and 1630 cm⁻¹. Its position can be influenced by hydrogen bonding and the electronic environment.

N-H Bending: The amide II band, resulting from N-H bending and C-N stretching, occurs in the 1650-1550 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The vibrations of the benzene (B151609) ring give rise to several bands. C-H stretching modes are generally observed above 3000 cm⁻¹, while C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

C-N and C-O Stretching: These stretching vibrations are typically found in the fingerprint region (1300-1000 cm⁻¹).

A representative table of DFT-assigned vibrational frequencies for a similar substituted benzamide is provided below to illustrate the expected spectral features.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| ν(O-H) | ~3350 | Phenolic O-H stretch (intramolecularly H-bonded) |

| νₐₛ(N-H) | ~3450 | Asymmetric N-H stretch of -CONH₂ |

| νₛ(N-H) | ~3330 | Symmetric N-H stretch of -CONH₂ |

| ν(C=O) | ~1660 | Amide I band (C=O stretch) |

| δ(N-H) + ν(C-N) | ~1620 | Amide II band (N-H bend and C-N stretch) |

| ν(C=C) | ~1580, 1500, 1450 | Aromatic C=C stretching |

| δ(O-H) | ~1380 | In-plane O-H bending |

| ν(C-N) | ~1320 | C-N stretching (amide) |

| ν(C-O) | ~1250 | C-O stretching (phenolic) |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for characterizing the structure and dynamics of molecules in their solid form. It provides information that is often complementary to solution-state NMR and X-ray diffraction. For Benzamide, 5-(acetylamino)-2-hydroxy-, ssNMR could offer insights into its polymorphic forms, hydrogen bonding network, and molecular packing in the crystalline state.

A comprehensive solid-state NMR study for Benzamide, 5-(acetylamino)-2-hydroxy- has not been identified in the surveyed scientific literature. However, based on studies of other salicylamide derivatives, a hypothetical ssNMR analysis would involve the acquisition of ¹³C and ¹H spectra. Cross-polarization magic-angle spinning (CP/MAS) techniques would be employed to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions, resulting in higher resolution spectra.

The ¹³C ssNMR spectrum would be expected to show distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon and the carbons of the aromatic ring would be particularly sensitive to the local electronic environment and intermolecular interactions, such as hydrogen bonding and crystal packing effects. For instance, the chemical shift of the C=O carbon can provide information about the strength of hydrogen bonds in which the carbonyl oxygen participates.

Similarly, ¹H ssNMR could be used to probe the proton environments, especially those involved in hydrogen bonding, such as the phenolic -OH and amide -NH₂ protons. Advanced ssNMR techniques, such as those involving dipolar coupling measurements, could provide information on internuclear distances, further refining the understanding of the solid-state structure.

Analysis of Chiroptical Properties for Enantiomeric Characterization

Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), which are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, respectively.

Benzamide, 5-(acetylamino)-2-hydroxy- is an achiral molecule. It does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not exhibit enantiomers and will not show any activity in chiroptical spectroscopic measurements. The analysis of chiroptical properties for enantiomeric characterization is not applicable to this compound.

Applications in Chemical Synthesis and Catalysis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Benzamide (B126), 5-(acetylamino)-2-hydroxy-, and its close derivatives serve as pivotal intermediates in the synthesis of a variety of complex organic molecules, particularly those with pharmacological significance. The strategic placement of its functional groups allows for sequential modifications to build intricate molecular frameworks.

One of the prominent applications of a closely related derivative, 5-acetyl-2-hydroxybenzamide, is in the synthesis of the antihypertensive drug, Labetalol. google.com In this multi-step synthesis, the 5-acetylsalicylamide (B129783) core is a key building block upon which the final structure of Labetalol is elaborated. This underscores the importance of this benzamide derivative as a commercially relevant intermediate in the pharmaceutical industry.

Furthermore, research has demonstrated the use of 5-acetamido-2-hydroxy benzoic acid, a compound structurally similar to the subject of this article, as a starting material for the synthesis of novel derivatives with potential therapeutic applications. mdpi.comnih.gov By modifying the acetylamino group through N-acylation reactions with reagents such as benzoyl chloride or phenylacetyl chloride, new molecular entities with altered pharmacological profiles can be generated. mdpi.com These studies highlight the role of the 5-acetamido-2-hydroxy benzamide scaffold as a versatile platform for the development of new drug candidates. The primary functionalizations often target the acetylamino group to explore structure-activity relationships. mdpi.comnih.gov

The following table summarizes key synthetic applications of Benzamide, 5-(acetylamino)-2-hydroxy- and its closely related derivatives as intermediates:

| Intermediate Compound | Synthetic Target/Application | Reference |

| 5-acetyl-2-hydroxybenzamide | Synthesis of the antihypertensive drug Labetalol | google.com |

| 5-acetamido-2-hydroxy benzoic acid | Precursor for novel non-steroidal anti-inflammatory drugs (NSAIDs) | mdpi.comnih.gov |

| 5-acetamido-2-hydroxy benzoic acid | Synthesis of derivatives with potential analgesic activity | researchgate.net |

Ligand Design and Coordination Complex Formation for Catalytic Systems

The design of organic ligands that can coordinate with metal ions to form catalytically active complexes is a cornerstone of modern catalysis. The structure of Benzamide, 5-(acetylamino)-2-hydroxy- possesses potential metal-coordinating sites, namely the hydroxyl oxygen, the amide oxygen, and potentially the nitrogen of the acetylamino group. These sites could, in principle, allow the molecule to act as a ligand in the formation of coordination complexes.

However, a comprehensive review of the scientific literature reveals a notable absence of studies specifically detailing the use of Benzamide, 5-(acetylamino)-2-hydroxy- as a ligand in the design of coordination complexes for catalytic systems. While the broader class of salicylamides has been investigated in coordination chemistry, specific research focusing on the 5-acetylamino substituted derivative in this context is not apparent.

For instance, there are reports on the use of general salicylamide (B354443) ligands to create metal complexes with catalytic activity. One study describes a nanomagnetic nickel complex based on a salicylamide and L-proline ligand that acts as an efficient heterogeneous catalyst for the synthesis of tetrazoles. This demonstrates the viability of the salicylamide scaffold in ligand design. However, this example does not involve the specific 5-acetylamino substitution.

The potential for Benzamide, 5-(acetylamino)-2-hydroxy- to act as a ligand is an area that remains to be explored. Theoretical and computational studies could provide insights into its coordination properties with various metal centers. Such research could pave the way for the development of new catalysts based on this readily accessible organic molecule. At present, however, there is no documented evidence of its application in this field.

Future Research Directions

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and sustainable synthetic routes is a cornerstone of modern chemistry. For "Benzamide, 5-(acetylamino)-2-hydroxy-," future research will likely focus on innovative methodologies that offer improvements in yield, purity, and environmental impact over classical approaches.

One promising avenue is the adoption of green chemistry principles. This includes the exploration of solvent-free reaction conditions or the use of environmentally benign solvents to minimize hazardous waste. preprints.orgmdpi.com For instance, research into solid-state synthesis or the use of deep eutectic solvents could offer significant advantages. Furthermore, the development of catalytic methods, potentially using biocatalysts or earth-abundant metal catalysts, could replace stoichiometric reagents, leading to higher atom economy and reduced environmental footprint. jddhs.com The synthesis of salicylic (B10762653) acid from wintergreen oil using green chemistry principles has already shown promise in reducing toxicity, a concept that could be extended to its derivatives. nih.gov

Flow chemistry represents another significant frontier for the synthesis of "Benzamide, 5-(acetylamino)-2-hydroxy-" and its analogues. bohrium.comnih.govjst.org.inacs.org Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, enhanced safety, and easier scalability. nih.govresearchgate.net The ability to safely handle reactive intermediates and perform multi-step syntheses in a continuous fashion could accelerate the production and derivatization of the target molecule. jst.org.in

Moreover, the development of innovative synthetic strategies for poly-substituted benzamides will be crucial. This could involve novel cross-coupling reactions or late-stage functionalization techniques to introduce diverse functional groups onto the benzamide (B126) scaffold, thereby enabling the rapid generation of libraries of derivatives for structure-activity relationship studies. mdpi.comnih.govresearchgate.net

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, increased safety, lower cost. | Solvent-free reactions, use of green solvents, biocatalysis, renewable starting materials. preprints.orgmdpi.comjddhs.comnih.gov |

| Flow Chemistry | Enhanced reaction control, improved safety and scalability, potential for automation. bohrium.comnih.gov | Optimization of reaction conditions in continuous flow, multi-step synthesis, integration of in-line purification. jst.org.inacs.orgresearchgate.net |

| Novel Strategies | Access to diverse derivatives, rapid library synthesis. | Development of new cross-coupling methods, late-stage functionalization of the benzamide core. mdpi.comnih.govresearchgate.net |

Design and Engineering of Advanced Supramolecular Architectures

The ability of "Benzamide, 5-(acetylamino)-2-hydroxy-" to participate in non-covalent interactions, particularly hydrogen bonding, makes it an excellent candidate for the construction of complex supramolecular architectures. researchgate.netnih.govacs.org Future research in this area will focus on harnessing these interactions to create novel materials with tailored properties and functions.

A key area of exploration will be the formation of hydrogen-bonded networks . By understanding and controlling the hydrogen bonding motifs, it may be possible to design and synthesize crystalline solids with specific packing arrangements, leading to materials with desired optical or mechanical properties. researchgate.netnih.govnih.gov The interplay between intramolecular and intermolecular hydrogen bonds in salicylamides is a critical factor that governs their self-assembly behavior. nih.govacs.org

The incorporation of "Benzamide, 5-(acetylamino)-2-hydroxy-" or its derivatives as ligands in metal-organic frameworks (MOFs) presents another exciting research direction. chemrxiv.orgresearchgate.netresearchgate.netsrce.hr Salicylate-based linkers have been successfully used to create porous MOFs, and the functional groups on the target molecule could be exploited to tune the pore size, shape, and chemical environment within the framework. chemrxiv.orgresearchgate.net Such materials could have applications in gas storage, separation, and catalysis.

Furthermore, the design of supramolecular gels based on this benzamide derivative is a promising avenue. nih.govnih.govresearchgate.netrsc.orgdur.ac.uk Low molecular weight gelators can self-assemble in solvents to form fibrous networks that entrap the solvent, leading to the formation of a gel. The specific functional groups of "Benzamide, 5-(acetylamino)-2-hydroxy-" could be leveraged to control the gelation properties and to create stimuli-responsive materials.

Finally, the exploration of host-guest chemistry involving this molecule could lead to the development of new sensors or delivery systems. nih.govnih.gov The aromatic ring and functional groups of the benzamide could allow it to act as a guest that binds within the cavity of a larger host molecule, or it could be modified to act as a host for smaller guest species.

| Supramolecular Architecture | Design Principle | Potential Applications |

| Hydrogen-Bonded Networks | Control of intermolecular interactions to direct crystal packing. researchgate.netnih.gov | Crystalline materials with tailored optical or mechanical properties. |

| Metal-Organic Frameworks | Use as a functionalized linker to build porous frameworks. chemrxiv.orgresearchgate.net | Gas storage and separation, catalysis, drug delivery. researchgate.netsrce.hr |

| Supramolecular Gels | Self-assembly into fibrous networks to form soft materials. nih.govnih.gov | Stimuli-responsive materials, drug delivery, tissue engineering. researchgate.netrsc.orgdur.ac.uk |

| Host-Guest Systems | Encapsulation within or by other molecules. nih.govnih.gov | Molecular recognition, sensing, controlled release systems. |

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental investigation is a powerful tool for accelerating scientific discovery. For "Benzamide, 5-(acetylamino)-2-hydroxy-," a concerted effort in this direction can provide unprecedented insights into its structure, properties, and reactivity.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic structure. nih.govmdpi.comresearchgate.netscirp.org This information can be used to interpret experimental data, such as infrared and NMR spectra, and to gain a deeper understanding of the molecule's reactivity and intermolecular interactions. nih.gov DFT can also be used to study reaction mechanisms and to guide the design of new synthetic pathways. mdpi.com

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of "Benzamide, 5-(acetylamino)-2-hydroxy-" in different environments, such as in solution or within a biological system. nih.gov These simulations can provide insights into conformational changes, solvation effects, and the interactions with other molecules, which is crucial for understanding its behavior in complex systems.

The integration of these computational methods with experimental techniques such as X-ray crystallography, spectroscopy, and kinetic studies will be essential. For example, computational predictions of spectroscopic data can aid in the analysis of experimental spectra, while experimental validation of predicted reaction outcomes can refine computational models. This iterative feedback loop between theory and experiment will be instrumental in advancing our understanding of this compound.

| Computational Method | Information Gained | Synergy with Experiment |

| Density Functional Theory (DFT) | Molecular structure, electronic properties, reactivity, spectroscopic predictions. nih.govmdpi.com | Interpretation of experimental spectra, prediction of reaction outcomes, mechanistic insights. researchgate.netscirp.orgnih.gov |

| Molecular Dynamics (MD) | Conformational dynamics, solvation, intermolecular interactions in complex environments. nih.gov | Understanding behavior in solution and biological systems, guiding the design of experiments. |

| Integrated Approaches | A more comprehensive and predictive understanding of the molecule's behavior. | Computational models are validated and refined by experimental data, while experiments are guided by computational predictions. |

Discovery and Development of New Chemical Transformations

Expanding the synthetic utility of "Benzamide, 5-(acetylamino)-2-hydroxy-" requires the discovery and development of new chemical transformations that can selectively modify its structure. This will enable the creation of novel derivatives with potentially enhanced properties and applications.

A significant area for future research is late-stage functionalization (LSF) . nih.govrsc.orgresearchgate.net LSF strategies, such as C-H activation, allow for the direct modification of the benzamide scaffold at a late stage in the synthesis, avoiding the need for lengthy de novo syntheses. nih.gov This approach is particularly valuable for rapidly creating a diverse range of analogues for biological screening.

The application of photoredox catalysis to the modification of "Benzamide, 5-(acetylamino)-2-hydroxy-" is another promising avenue. This powerful synthetic tool uses light to initiate chemical reactions, often under mild conditions, and can enable transformations that are difficult to achieve with traditional methods.

Furthermore, the use of enzymatic transformations could offer a highly selective and environmentally friendly way to modify the molecule. Enzymes can catalyze reactions with high regio- and stereoselectivity, which is often challenging to achieve with conventional chemical methods. The hydroxylation of salicylamide (B354443) to 2,3-dihydroxybenzamide (B143552) in mice suggests that biological systems can effectively functionalize this scaffold. nih.gov

Finally, the application of click chemistry to derivatives of "Benzamide, 5-(acetylamino)-2-hydroxy-" could provide a highly efficient and reliable method for conjugation to other molecules, such as polymers, biomolecules, or surfaces. uga.edudergipark.org.trslideshare.netresearchgate.netalliedacademies.org This could be particularly useful for the development of new materials, probes, and drug delivery systems.

| Transformation Type | Key Advantage | Potential Outcome |

| Late-Stage Functionalization | Rapid diversification of complex molecules. nih.govrsc.org | Efficient synthesis of analogue libraries for structure-activity relationship studies. researchgate.net |

| Photoredox Catalysis | Access to novel reactivity under mild conditions. | Synthesis of previously inaccessible derivatives. |

| Enzymatic Transformations | High selectivity and sustainability. | Enantiomerically pure products and regioselective modifications. nih.gov |

| Click Chemistry | High efficiency and reliability for conjugation. uga.edudergipark.org.tr | Development of functional materials, bioconjugates, and targeted drug delivery systems. slideshare.netresearchgate.netalliedacademies.org |

Q & A

Q. What are the recommended synthetic routes and purification methods for 5-(acetylamino)-2-hydroxybenzamide?

The synthesis typically involves acylation of 5-amino-2-hydroxybenzoic acid derivatives. For example:

- Acylation : Reacting 5-amino-2-hydroxybenzoic acid with acetyl chloride in the presence of pyridine to introduce the acetylamino group .

- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂ in MeOH) to reduce intermediates, as demonstrated in analogous benzamide syntheses .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. How can spectroscopic techniques confirm the structural integrity of 5-(acetylamino)-2-hydroxybenzamide?

- NMR : ¹H NMR (DMSO-d₆) should show signals for the aromatic protons (δ 6.8–7.5 ppm), acetamido methyl (δ 2.1 ppm), and hydroxyl proton (δ 10.2 ppm). ¹³C NMR confirms carbonyl groups (δ ~167 ppm for benzamide and ~169 ppm for acetyl) .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ at m/z 222.08 (C₉H₁₀N₂O₄).

- FT-IR : Peaks at ~3300 cm⁻¹ (OH/NH stretch), 1660 cm⁻¹ (amide C=O), and 1600 cm⁻¹ (aromatic C=C) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme Inhibition : HDAC inhibition assays (e.g., fluorometric kits using HeLa cell extracts) due to structural similarity to benzamide-based HDAC inhibitors .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -SO₂NH₂ at position 5) to enhance HDAC inhibitory potency .

- Pharmacophore Mapping : Compare analogues (e.g., 5-chloro or 5-nitro derivatives) in docking studies against HDAC2 (PDB: 4LXZ) to identify critical hydrogen-bonding interactions .

Q. What computational strategies predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with HDACs. Key residues (e.g., Asp 269, His 145) should engage the benzamide carbonyl and hydroxyl groups .

- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can low yields in acylation steps be mitigated?

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

- Assay Standardization : Validate HDAC inhibition using identical substrate concentrations (e.g., 10 µM Boc-Lys(Ac)-AMC) and enzyme batches.

- Compound Stability : Assess degradation via LC-MS after 24-hour incubation in assay buffer (pH 7.4, 37°C) .

Q. What strategies improve aqueous solubility for in vivo studies?

Q. How to evaluate metabolic stability in preclinical models?

Q. Are there material science applications for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.